molecular formula C22H24N2O2 B1326696 (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid CAS No. 1173468-59-1

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid

Cat. No.: B1326696
CAS No.: 1173468-59-1
M. Wt: 348.4 g/mol
InChI Key: IHDWVHDNOMJBOO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid is a high-purity chemical compound offered for research purposes. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates an adamantyl group, which is notable for enhancing lipid solubility and bioavailability, and an acrylic acid moiety, which can serve as a versatile handle for further synthetic modification or contribute to molecular interactions in biological systems. Pyrazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of potential therapeutic applications. These compounds are frequently explored as antimicrobial agents , anticancer agents , and anti-inflammatory agents . The specific research value of this compound may lie in its unique combination of the bulky, lipophilic adamantyl group and the polar acrylic acid functionality, making it a potentially valuable intermediate in drug discovery programs or a candidate for probing specific biological pathways. This product is intended for use in laboratory research only. It is strictly labeled as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDWVHDNOMJBOO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=CC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4/C=C/C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with the pyrazole derivative in the presence of a Lewis acid catalyst.

    Formation of the Acrylic Acid Moiety: The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde to form the acrylic acid moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the adamantyl group in (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid enhances its lipophilicity, potentially improving cellular uptake and efficacy against cancer cell lines. In a study involving various pyrazole derivatives, it was found that the presence of an adamantyl moiety significantly increased the cytotoxicity against human cancer cells compared to non-adamantyl substituted analogs .

Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Pyrazole derivatives have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The specific structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Materials Science Applications

Polymer Chemistry
The acrylic acid component of this compound allows for its use in polymerization reactions. This compound can serve as a monomer or a functional additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its unique structure can impart specific functionalities to polymers, making them suitable for applications in coatings, adhesives, and biomedical devices .

Biochemical Probes

Fluorescent Labeling
Due to its distinct chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. The pyrazole ring can be modified to include fluorescent tags, allowing researchers to visualize cellular processes or track biomolecular interactions in real-time. This application is particularly valuable in studies involving cell signaling pathways and drug delivery mechanisms .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics when tested against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Polymer Development

Research conducted at a polymer science institute explored the use of this compound as a building block for thermoresponsive polymers. These polymers showed remarkable changes in solubility and viscosity with temperature variations, making them suitable for applications in drug delivery systems where controlled release is essential .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The adamantyl group distinguishes this compound from analogs with smaller or polar substituents. Key comparisons include:

Compound Name Substituent at Pyrazole-3 Functional Group at Pyrazole-4 Key Properties
Target Compound 1-Adamantyl Acrylic acid (COOH) High lipophilicity (logP ~4.5*), moderate solubility in DMSO
(E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Pyridin-3-yl Acrylic acid (COOH) Lower logP (~2.8) due to pyridine’s polarity; enhanced aqueous solubility
(2E)-1-(Adamantan-1-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Methylphenyl Ketone (C=O) Higher logP (~5.2); ketone reduces hydrogen-bonding capacity
(E)-Butyl 3-(2-(1H-pyrazol-1-yl)phenyl) acrylate Phenyl Ester (COOButyl) Improved membrane permeability due to ester; metabolized to acid in vivo

*Estimated based on analogous structures.

Key Observations :

  • Adamantyl vs. Pyridinyl analogs exhibit better solubility and may favor ionic interactions in biological targets.
  • Acrylic Acid vs. Ketone/Ester : The carboxylic acid group enables stronger hydrogen bonding, critical for COX inhibition, whereas ketones or esters may prioritize passive diffusion .

Biological Activity

(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects. The data presented here are derived from various research studies, including synthesis methods, biological evaluations, and molecular docking analyses.

Chemical Structure

The compound belongs to the pyrazole family, characterized by the presence of the adamantyl group and a phenyl ring. Its chemical formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2}.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole core and subsequent modifications to introduce the acrylic acid moiety. Various synthetic strategies have been reported, emphasizing regioselectivity and yield optimization .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

For instance, one study reported an IC50 value of 4.34 µM against SiHa cells, indicating potent cytotoxicity . The mechanism of action appears to involve inhibition of tubulin polymerization, a critical process for cancer cell division .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Molecular docking studies suggest that it interacts effectively with targets such as prostaglandin reductase (PTGR2), which is involved in inflammatory processes . This interaction may contribute to its anti-inflammatory properties and further supports its potential as a therapeutic agent.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A series of pyrazole analogs were tested for their cytotoxic effects on MCF-7 cells. Among these, compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 2.13 µM to 5 µM .
  • Molecular Docking Analysis : A docking study revealed that the compound binds favorably at the colchicine-binding site of tubulin, suggesting a mechanism similar to known tubulin inhibitors like nocodazole . This finding provides insights into its potential use as an anticancer agent.

Data Summary

Biological ActivityCell LineIC50 Value (µM)
Anticancer ActivityMCF-72.13
SiHa4.34
PC-34.46
Enzyme InhibitionPTGR2-

Q & A

Basic: What are the common synthetic routes for synthesizing (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Step 1: Cyclocondensation of adamantane-containing precursors with phenylhydrazine derivatives under reflux in ethanol .
  • Step 2: Formation of the acrylic acid moiety through Knoevenagel condensation, using reagents like malonic acid or its derivatives under acidic conditions .
  • Step 3: Purification via column chromatography (e.g., Hexane/EtOAC gradient) to isolate the (E)-isomer .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • X-ray Crystallography: For unambiguous confirmation of molecular geometry and stereochemistry .
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify adamantyl, phenyl, and acrylic proton environments .
  • IR Spectroscopy: Identification of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and pyrazole ring vibrations .
  • HPLC: To assess purity and isomeric composition .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Critical variables include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
  • Catalyst Screening: Lewis acids (e.g., ZnCl2_2) or organocatalysts can improve regioselectivity in cyclocondensation .
  • Temperature Control: Lower temperatures (0–25°C) favor the (E)-isomer during Knoevenagel steps .
  • Real-Time Monitoring: Use inline FTIR or LC-MS to track intermediate formation .

Advanced: What computational methods are used to predict/reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT): To model HOMO/LUMO energies, polarizability, and charge distribution .
  • Molecular Docking: For studying interactions with biological targets (e.g., enzymes) by simulating binding conformations .
  • Molecular Dynamics (MD): To assess stability in solvent environments or under thermal stress .

Advanced: How to resolve contradictions between experimental and computational data?

Answer:

  • Cross-Validation: Compare experimental XRD bond lengths/angles with DFT-optimized geometries .
  • Solvent Effects: Re-run computational models with explicit solvent molecules to account for dielectric interactions .
  • Vibrational Analysis: Align experimental IR peaks with DFT-calculated vibrational modes to confirm functional groups .

Basic: How to confirm the presence of functional groups like the acrylic acid moiety?

Answer:

  • IR Spectroscopy: C=O stretch (~1700 cm1^{-1}) and conjugated C=C stretch (~1630 cm1^{-1}) .
  • Chemical Derivatization: Esterification with methanol/H2_2SO4_4 followed by 1^1H NMR to detect methyl ester formation .
  • pH-Dependent Solubility: Carboxylic acid protonation/deprotonation alters solubility in aqueous buffers .

Advanced: What mechanistic studies elucidate the formation pathway?

Answer:

  • Isotope Labeling: Use 13^{13}C-labeled precursors to track carbon migration during cyclocondensation .
  • Kinetic Profiling: Monitor reaction intermediates via time-resolved NMR or LC-MS to identify rate-limiting steps .
  • In Situ Spectroscopy: ReactIR or Raman to detect transient intermediates (e.g., enolates) .

Basic: How is the crystal structure determined, and what databases are referenced?

Answer:

  • Single-Crystal XRD: Data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Database Cross-Referencing: Compare with Cambridge Structural Database (CSD) entries for adamantyl-containing pyrazoles .
  • Validation Software: Programs like PLATON or OLEX2 for symmetry checks and Hirshfeld surface analysis .

Advanced: How to evaluate biological activity in a research setting?

Answer:

  • In Vitro Assays: Enzyme inhibition studies (e.g., cyclooxygenase) with IC50_{50} determination via fluorometric methods .
  • Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize experimental testing .
  • ADMET Prediction: Computational tools like SwissADME to estimate pharmacokinetic properties .

Advanced: What strategies assess compound stability under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres .
  • pH Stability Tests: Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
  • Light Exposure Studies: Use UV-Vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.